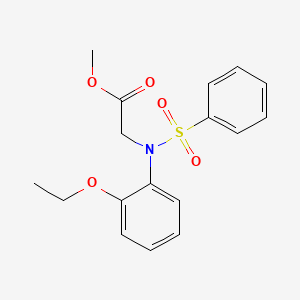

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is a glycine derivative featuring a methyl ester backbone substituted with a 2-ethoxyphenyl group and a phenylsulfonyl moiety. This compound is structurally characterized by its sulfonamide linkage and ethoxy aromatic substituent, which influence its electronic properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-3-23-16-12-8-7-11-15(16)18(13-17(19)22-2)24(20,21)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAYRUOHLBXXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 2-ethoxyaniline with phenylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds generally involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 2-ethoxybenzoic acid, while reduction of the sulfonyl group may yield the corresponding sulfide.

Scientific Research Applications

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is an organic compound with a molecular weight of 349.4 g/mol and the molecular formula C17H19NO5S . It features a sulfonamide functional group and is primarily used in research, especially in medicinal chemistry.

Applications

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate has applications in:

Medicinal Chemistry As a lead compound for the development of new pharmaceuticals, especially in antibacterial and anti-inflammatory therapies.

- Its sulfonamide structure suggests antibacterial properties because sulfonamides can inhibit bacterial growth by interfering with folate synthesis.

- It may also possess anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.

- It is a modulator of prostaglandin 2 receptors EP2 and EP4 and can be useful for the prevention or treatment of diseases that respond to the blockage of the EP2 receptors and/or the EP4 receptors such as cancers, pain, endometriosis, acute ischemic syndromes, pneumonia, neurodegenerative diseases and to control female fertility .

Organic Synthesis Due to the chemical reactivity of its functional groups, it can be used in synthetic organic chemistry.

Biological Activities

Preliminary studies suggest that Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate exhibits promising biological activities, particularly in pharmacological contexts.

- It may interact with specific enzymes involved in metabolic pathways related to inflammation and infection.

- It is used for research into its interactions with biological targets to understand its pharmacological profile.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on the sulfonamide group of compound 1 have demonstrated sustained NF-κB and ISRE activation after a primary stimulus with lipopolysaccharide or interferon-α, respectively . Studies have focused toward identification of affinity probes, the murine vaccination studies showed that compounds 1 and 33 when used as co-adjuvants with monophosphoryl lipid A (MPLA) showed significant enhancement in antigen ovalbumin-specific immunoglobulin responses compared to MPLA alone . SAR studies pointed to the sites on the scaffold that can tolerate the introduction of aryl azide, biotin and fluorescent rhodamine substituents to obtain several affinity and photoaffinity probes which will be utilized in concert for future target identification and mechanism of action studies .

Mechanism of Action

The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its 2-ethoxyphenyl group, which distinguishes it from analogs with alternative substituents. Key structural comparisons include:

Table 1: Substituent and Molecular Weight Comparison

Physicochemical Properties

Melting Points : Ethoxy and methoxy substituents generally lower melting points compared to halogenated or nitro analogs. For example:

Solubility : Ethoxy groups enhance solubility in organic solvents compared to polar halogen or nitro substituents.

Biological Activity

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate (CAS No. 358378-00-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate has the molecular formula C17H19NO5S and a molecular weight of approximately 357.4 g/mol . The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes, impacting biochemical pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with serotonin receptors, influencing signaling pathways related to mood and anxiety disorders .

Antitumor Activity

Recent investigations into similar sulfonamide compounds have shown promise in cancer treatment. For example, compounds with a similar structure were tested as inhibitors of Polo-like kinase 4 (PLK4), which is involved in cell division and has been implicated in cancer proliferation . The potential antitumor effects of methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate warrant further exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate. Research indicates that modifications to the phenyl rings and sulfonamide nitrogen can significantly affect the compound's potency and selectivity towards specific biological targets .

Table 1: Structure-Activity Relationship Insights

Case Studies

- Antimicrobial Efficacy : A study evaluating various sulfonamide derivatives found that those with ethoxy substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. While specific data for methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate was not provided, the trend suggests potential efficacy .

- Cancer Treatment : In a murine model, compounds similar to methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate were tested as co-adjuvants with known antitumor agents, showing improved immune responses against tumor antigens . This indicates a potential role for this compound in enhancing cancer immunotherapy.

Q & A

Q. What are the optimal synthetic routes for Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate?

Methodological Answer: The synthesis of this compound can be approached via a multi-step pathway:

- Step 1: React 2-ethoxyaniline with phenylsulfonyl chloride to form the sulfonamide intermediate. Use dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base at 0–5°C to minimize side reactions .

- Step 2: Glycine esterification: Couple the sulfonamide intermediate with methyl glycinate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF. Monitor reaction progress via TLC .

- Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of the ester group. Purify intermediates via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >95% purity .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions. For example, the ethoxy group’s methyl protons should appear as a triplet (~1.3 ppm), while the sulfonyl group’s aromatic protons show deshielded signals (~7.5–8.0 ppm) .

- Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]) with an error margin <5 ppm. Fragmentation patterns should align with the sulfonamide and ester functional groups .

- HPLC: Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity. A single peak with >98% area indicates sufficient purity for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the compound’s stability and reactivity?

Methodological Answer:

- Substituent Effects: Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to study electronic effects on sulfonamide stability. Use DFT calculations (B3LYP/6-31G*) to predict bond dissociation energies and compare with experimental decomposition rates .

- Steric Hindrance: Introduce bulkier groups (e.g., 2-isopropoxyphenyl) to evaluate steric effects on coupling reactions. Monitor reaction yields and byproduct formation via LC-MS .

- Case Study: shows that methyl (4-methoxybenzyl)glycinate derivatives exhibit reduced hydrolysis rates compared to unsubstituted analogs due to steric protection of the ester group .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- Dynamic Effects: If rotational isomers (rotamers) cause split signals in NMR, heat the sample to 60°C to coalesce peaks or use - COSY to identify coupling patterns .

- Impurity Identification: Compare observed MS fragments with predicted degradation products. For example, hydrolysis of the ester group would yield a carboxylic acid fragment ([M+H-32]) .

- Reference Data: Cross-check with analogous compounds in (e.g., methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate hydrochloride), where methoxy groups induce predictable downfield shifts .

Q. What experimental strategies mitigate decomposition during storage?

Methodological Answer:

- Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Lyophilization (for solid forms) reduces hydrolysis risks .

- Stabilizers: Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidative degradation. Validate stability via accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

- pH Sensitivity: Conduct kinetic studies in buffered solutions (pH 3–9) to identify degradation hotspots. highlights ester hydrolysis at pH >7, suggesting neutral storage conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.